An In-depth Technical Guide to the Mechanism of Cy5.5 DBCO in Copper-Free Click Chemistry
An In-depth Technical Guide to the Mechanism of Cy5.5 DBCO in Copper-Free Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Cyanine5.5 Dibenzocyclooctyne (Cy5.5 DBCO), a key reagent in copper-free click chemistry. It details the underlying reaction mechanism, presents relevant quantitative data, offers detailed experimental protocols, and visualizes the core concepts for enhanced understanding.
Introduction to Cy5.5 DBCO and Copper-Free Click Chemistry
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool for bioorthogonal ligation—the process of covalently linking molecules in a complex biological environment without interfering with native biochemical processes.[][2][3] This method circumvents the cytotoxicity associated with the copper(I) catalyst used in the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for applications in living cells, tissues, and whole organisms.[4][5][6]
Cy5.5 DBCO is a fluorescent probe designed for this purpose. It consists of two key components:
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Cyanine5.5 (Cy5.5): A bright and photostable near-infrared (NIR) fluorescent dye.[7] Its emission in the NIR spectrum minimizes autofluorescence from biological samples, enabling high-contrast imaging.[7]
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Dibenzocyclooctyne (DBCO): A highly strained cyclooctyne (B158145) derivative. The significant ring strain is the driving force for its rapid and specific reaction with azide-functionalized molecules.[][8]
The combination of a sensitive NIR fluorophore with a highly reactive, bioorthogonal handle makes Cy5.5 DBCO a premier reagent for labeling and visualizing azide-tagged biomolecules in vitro and in vivo.[9][10][11]
The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The reaction between Cy5.5 DBCO and an azide-modified molecule is a [3+2] cycloaddition. The driving force behind this catalyst-free reaction is the high degree of ring strain (~18 kcal/mol) within the eight-membered DBCO ring, which deforms the alkyne from its ideal 180° linear geometry.[5] This strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH.[2]
The reaction is highly specific and bioorthogonal; the DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring that the labeling is confined to the intended azide-tagged targets.[3][4][6] The process results in the formation of a stable, covalent triazole linkage.[][4][12]
Quantitative Data Summary
The efficiency and sensitivity of experiments using Cy5.5 DBCO depend on its physicochemical and kinetic properties. The following table summarizes key quantitative data for Cy5.5 dye and the DBCO-azide reaction.
| Parameter | Value / Range | Significance | Reference(s) |
| Spectroscopic Properties (Cy5.5) | |||
| Excitation Maximum (λex) | ~673-675 nm | Optimal wavelength for exciting the fluorophore. | [7][13] |
| Emission Maximum (λem) | ~692-707 nm | Wavelength of maximum fluorescence emission, located in the near-infrared range to reduce background. | [7][13] |
| Molar Extinction Coefficient | ~250,000 M-1cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum. | [12] |
| pH Sensitivity | Fluorescence is stable from pH 4 to pH 10 | Reliable performance across a wide range of biological and experimental conditions. | [7][12] |
| Kinetic Properties (SPAAC) | |||
| Second-Order Rate Constant | 0.18 – 1.22 M-1s-1 | Determines the speed of the conjugation reaction. Varies with buffer, pH, and azide structure. | [14] |
| Reaction Temperature | Occurs efficiently at room temp. and 37°C | Compatible with live-cell and in vivo experiments without the need for heating. | [4][15] |
| Reaction pH | Efficient across physiological pH (e.g., 7.4) | Reaction proceeds well in standard biological buffers. Rates may increase at higher pH. | [14] |
Detailed Experimental Protocols
This section provides a generalized protocol for labeling and imaging cell-surface glycans on live mammalian cells using metabolic labeling followed by the SPAAC reaction with Cy5.5 DBCO.
Protocol: Live-Cell Imaging of Azide-Modified Glycans
Objective: To fluorescently label cell-surface glycans by metabolically incorporating an azide-bearing sugar and subsequently reacting it with Cy5.5 DBCO.
Materials:
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Adherent mammalian cells (e.g., HeLa, HEK293) in a glass-bottom imaging dish.
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Complete cell culture medium (e.g., DMEM with 10% FBS).
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Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution (10 mM in sterile DMSO).
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Cy5.5 DBCO stock solution (1-5 mM in sterile DMSO).
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Phosphate-buffered saline (PBS), pre-warmed to 37°C.
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Fluorescence microscope with appropriate filters for Cy5.5 (e.g., Cy5 filter set).
Procedure:
Step 1: Metabolic Labeling
-
Culture cells on a glass-bottom imaging dish to approximately 70-80% confluency.
-
Prepare the labeling medium by diluting the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Aspirate the existing medium from the cells and replace it with the Ac₄ManNAz-containing labeling medium.
-
Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂). This allows the cells to metabolize the sugar analog and display azide groups on their surface glycans.
-
Control: In parallel, incubate a separate dish of cells with a medium containing an equivalent amount of DMSO but no Ac₄ManNAz.
Step 2: Copper-Free Click Reaction (SPAAC)
-
After the metabolic labeling incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[16]
-
Prepare the Cy5.5 DBCO labeling solution by diluting the stock solution into fresh, pre-warmed culture medium to a final concentration of 10-25 µM.
-
Add the Cy5.5 DBCO labeling solution to the cells.
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Incubate for 30-90 minutes at 37°C, protected from light to prevent photobleaching.[16] The optimal incubation time may need to be determined empirically.[16]
Step 3: Washing and Imaging
-
Remove the labeling solution and wash the cells three to four times with warm PBS or fresh medium to remove unbound Cy5.5 DBCO probe and reduce background fluorescence.[16]
-
Add fresh imaging medium (e.g., phenol (B47542) red-free medium or PBS) to the cells.
-
The cells are now ready for visualization. Image the cells using a fluorescence microscope equipped with a laser line appropriate for Cy5.5 excitation (e.g., 633 nm or 647 nm) and a corresponding emission filter.[12] A significantly higher fluorescent signal is expected from the cells treated with Ac₄ManNAz compared to the control group.
Key Applications in Research and Development
The bioorthogonality and high performance of Cy5.5 DBCO enable a wide range of applications for researchers and drug development professionals:
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In Vitro and In Vivo Imaging: Tracking cells, proteins, and glycans in complex biological systems, including live animals, to study disease progression, cell migration, and drug distribution.[2][9][10]
-
Targeted Drug Delivery: Constructing antibody-drug conjugates (ADCs) or other targeted therapies where a targeting moiety is linked to a therapeutic payload with high precision.[16]
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Biomolecule Labeling: Attaching fluorescent tags to proteins, nucleic acids, and lipids for use in various assays like flow cytometry, microscopy, and western blotting.[15]
Conclusion
Cy5.5 DBCO is a powerful tool in modern chemical biology and drug development. Its mechanism, rooted in the strain-promoted alkyne-azide cycloaddition reaction, allows for the specific and efficient fluorescent labeling of biomolecules in their native environment without the need for a toxic catalyst. By understanding its core mechanism, quantitative properties, and experimental considerations, researchers can effectively leverage Cy5.5 DBCO to visualize and interrogate complex biological processes with high fidelity.
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. interchim.fr [interchim.fr]
- 5. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 6. glenresearch.com [glenresearch.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. interchim.fr [interchim.fr]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
